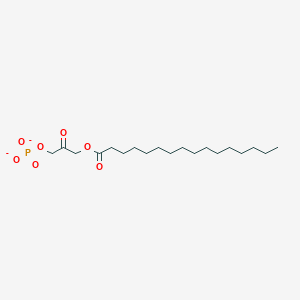

1-Palmitoylglycerone 3-phosphate(2-)

Description

Properties

Molecular Formula |

C19H35O7P-2 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

(3-hexadecanoyloxy-2-oxopropyl) phosphate |

InChI |

InChI=1S/C19H37O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24/h2-17H2,1H3,(H2,22,23,24)/p-2 |

InChI Key |

MLWXSIMRTQAWHY-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)([O-])[O-] |

Origin of Product |

United States |

Nomenclature, Structural Isomerism, and Chemical Classification of 1 Palmitoylglycerone 3 Phosphate 2

Lysophosphatidic Acids

While 1-Palmitoylglycerone 3-phosphate(2-) is closely related to lysophosphatidic acids (LPAs), it is not strictly classified as one. Lysophosphatidic acids are glycerophospholipids characterized by a glycerol (B35011) backbone, a phosphate (B84403) group, and a single fatty acid chain, typically at the C1 or C2 position. foodb.cahmdb.ca The key difference is the substituent at the C2 position: LPAs have a hydroxyl group, whereas 1-palmitoylglycerone 3-phosphate has a ketone group. nih.govebi.ac.uk

However, 1-palmitoylglycerone 3-phosphate is the immediate biosynthetic precursor to a specific LPA, 1-palmitoyl-sn-glycerol 3-phosphate. ebi.ac.uk This conversion is a critical step in phospholipid biosynthesis and is catalyzed by the enzyme acylglycerone-phosphate reductase (also known as 1-acyldihydroxyacetone-phosphate reductase). ebi.ac.uk This enzyme reduces the ketone at the C2 position to a hydroxyl group, yielding 1-palmitoyl-sn-glycerol 3-phosphate, which is a type of lysophosphatidic acid. ebi.ac.ukebi.ac.uk Therefore, while distinct, 1-palmitoylglycerone 3-phosphate is integral to the formation of lysophosphatidic acids. foodb.cahmdb.ca

Biosynthesis and Metabolic Interconversions of 1 Palmitoylglycerone 3 Phosphate 2

De Novo Synthesis Pathways

The primary route for the de novo synthesis of 1-palmitoylglycerone 3-phosphate(2-) involves the direct acylation of a glycolytic intermediate.

The initial and committing step in this biosynthetic pathway is the acylation of dihydroxyacetone phosphate (B84403) (DHAP). wikipedia.org DHAP, a three-carbon ketose phosphate, is an intermediate in the glycolysis metabolic pathway. wikipedia.org The enzyme responsible for catalyzing this acylation is glyceronephosphate O-acyltransferase (GNPAT), also referred to as dihydroxyacetonephosphate acyltransferase (DHAPAT). reactome.orgmedlineplus.govorpha.net This enzymatic reaction occurs within peroxisomes, which are membrane-bound organelles involved in various metabolic processes, including lipid metabolism. reactome.orgmedlineplus.gov The reaction involves the transfer of a fatty acyl group to the sn-1 position of DHAP, yielding 1-acylglycerone 3-phosphate. When the acyl group is palmitate, the product is specifically 1-palmitoylglycerone 3-phosphate. reactome.orgnih.gov

The acyl group for the acylation of DHAP is supplied by a fatty acyl-Coenzyme A (acyl-CoA) thioester. In the synthesis of 1-palmitoylglycerone 3-phosphate, the specific acyl donor is palmitoyl-CoA. reactome.org Palmitoyl-CoA is an activated form of palmitic acid, a 16-carbon saturated fatty acid. The high-energy thioester bond in palmitoyl-CoA provides the thermodynamic driving force for the transfer of the palmitoyl (B13399708) group to DHAP. The enzyme GNPAT facilitates this transfer, releasing Coenzyme A (CoASH) as a byproduct. reactome.org The availability and specificity of acyl-CoA donors can influence the rate and type of acyl-DHAP synthesized. While other acyl-CoAs can be utilized, palmitoyl-CoA is a common substrate in this pathway.

Table 1: Key Components in the De Novo Synthesis of 1-Palmitoylglycerone 3-Phosphate(2-)

| Component | Role |

| Dihydroxyacetone Phosphate (DHAP) | The initial three-carbon backbone substrate. wikipedia.org |

| Palmitoyl-CoA | The donor of the 16-carbon palmitoyl group. reactome.org |

| Glyceronephosphate O-acyltransferase (GNPAT) | The enzyme that catalyzes the acylation of DHAP. reactome.orgmedlineplus.gov |

| Peroxisome | The subcellular location of the synthesis. reactome.org |

Enzymatic Reduction and Oxidation

Following its synthesis, 1-palmitoylglycerone 3-phosphate(2-) can undergo reversible reduction and oxidation, a critical step that channels it into the mainstream of glycerolipid synthesis.

The ketone group at the sn-2 position of 1-palmitoylglycerone 3-phosphate is reduced to a hydroxyl group, a reaction catalyzed by the enzyme acylglycerone-phosphate reductase. wikipedia.org This reduction converts 1-palmitoylglycerone 3-phosphate into 1-palmitoyl-sn-glycerol 3-phosphate (also known as lysophosphatidic acid). wikipedia.orgebi.ac.uk This conversion is a pivotal step as it forms the precursor for the synthesis of phosphatidic acid and subsequently, triacylglycerols and various phospholipids (B1166683). The reaction is reversible, allowing for the interconversion between the two lysophospholipid intermediates. wikipedia.org

The enzymatic activity of acylglycerone-phosphate reductase is dependent on the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+/NADPH) redox couple. wikipedia.org Specifically, the reduction of the ketone group in 1-palmitoylglycerone 3-phosphate utilizes NADPH as the reducing agent, which is oxidized to NADP+ in the process. wikipedia.orgnih.gov Conversely, the oxidation of 1-palmitoylglycerol 3-phosphate to 1-palmitoylglycerone 3-phosphate requires NADP+ as the electron acceptor, which is reduced to NADPH. wikipedia.org The ratio of NADPH to NADP+ within the cell can therefore influence the direction of this equilibrium and regulate the flow of intermediates through the glycerolipid synthesis pathway. NADPH is a key cellular reductant, providing the necessary electrons for various anabolic reactions. nih.gov

The biosynthesis of glycerolipids can also be initiated from glycerol-3-phosphate, which is primarily produced through the reduction of DHAP by the enzyme glycerol-3-phosphate dehydrogenase (GPDH). creative-enzymes.comwikipedia.org This reaction also involves a nicotinamide adenine dinucleotide cofactor, typically NADH in the cytosolic pathway. creative-enzymes.com The resulting glycerol-3-phosphate can then be acylated by glycerol-3-phosphate acyltransferase (GPAT) to form 1-acylglycerol-3-phosphate. taylorandfrancis.com Therefore, the GPDH-catalyzed reaction represents an alternative and parallel entry point into the glycerolipid synthesis pathway, converging at the level of 1-acylglycerol-3-phosphate. The relative activities of GNPAT and GPDH can thus dictate the initial steps of glycerolipid assembly in different tissues and under various metabolic conditions. taylorandfrancis.comnih.gov

Table 2: Enzymatic Interconversions and Cofactors

| Enzyme | Substrate(s) | Product(s) | Cofactor |

| Acylglycerone-Phosphate Reductase | 1-Palmitoylglycerone 3-phosphate, NADPH | 1-Palmitoylglycerol 3-phosphate, NADP+ | NADPH |

| Acylglycerone-Phosphate Reductase | 1-Palmitoylglycerol 3-phosphate, NADP+ | 1-Palmitoylglycerone 3-phosphate, NADPH | NADP+ |

| Glycerol-3-Phosphate Dehydrogenase (GPDH) | Dihydroxyacetone phosphate, NADH | Glycerol-3-phosphate, NAD+ | NADH |

Subcellular Compartmentalization of Biosynthesis

The synthesis of 1-Palmitoylglycerone 3-phosphate(2-) is not ubiquitously distributed throughout the cell but is primarily localized to specific organelles, ensuring metabolic efficiency and pathway segregation. Research has firmly established the peroxisome as the principal site for the initial steps of its formation. umich.edunih.gov

Peroxisomal Matrix Pathways

The biosynthesis of 1-Palmitoylglycerone 3-phosphate(2-) is initiated within the peroxisome through the acyl-DHAP pathway. umich.edu The process begins with dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. researchgate.net In the peroxisomal matrix, the enzyme dihydroxyacetone phosphate acyltransferase (DHAPAT), also known as glyceronephosphate O-acyltransferase (GNPAT), catalyzes the direct acylation of DHAP. umich.eduresearchgate.netnih.gov This reaction utilizes an acyl-CoA ester, such as palmitoyl-CoA, to transfer the fatty acid chain to the sn-1 position of DHAP, yielding 1-acyl-DHAP, in this case, 1-Palmitoylglycerone 3-phosphate. researchgate.netnih.gov

Studies using cell fractionation have demonstrated that DHAPAT activity predominantly co-localizes with peroxisomal marker enzymes like catalase, confirming the organelle's central role in this pathway. umich.edu While a minor fraction of DHAPAT activity may be associated with the endoplasmic reticulum, the bulk of acyl-DHAP synthesis occurs in peroxisomes. umich.edu This compartmentalization is crucial, as acyl-DHAP is the obligatory precursor for the synthesis of ether lipids, including plasmalogens, a process that is also initiated in peroxisomes. umich.eduresearchgate.netresearchgate.net

Precursor Role in Downstream Lipid Synthesis

1-Palmitoylglycerone 3-phosphate(2-) stands at a metabolic crossroads, serving as the foundational molecule for several classes of lipids. Its reduction or modification leads to the production of phosphatidic acid, glycerolipids, phospholipids, and plasmalogens.

Precursor to Phosphatidic Acid

1-Palmitoylglycerone 3-phosphate(2-) is a direct precursor to phosphatidic acid (PA) via an alternative route to the more commonly known glycerol-3-phosphate acylation pathway. umich.edumacmillanusa.com This alternative pathway involves two main steps:

Reduction: 1-Palmitoylglycerone 3-phosphate(2-) is enzymatically reduced by an NADPH-dependent acyl/alkyl DHAP reductase. umich.eduresearchgate.net This reaction converts the keto group at the sn-2 position to a hydroxyl group, forming 1-palmitoyl-sn-glycerol-3-phosphate, a type of lysophosphatidic acid (LPA). umich.eduresearchgate.net

Acylation: The resulting lysophosphatidic acid is subsequently acylated at the sn-2 position by an acyl-CoA-dependent acyltransferase, yielding phosphatidic acid. umich.edumacmillanusa.com

This acyl-DHAP pathway provides an essential alternative for generating phosphatidic acid, which is itself a central intermediate in the synthesis of nearly all glycerolipids. umich.edumacmillanusa.com

Involvement in Glycerolipid and Phospholipid Biosynthesis

Alternatively, phosphatidic acid can be converted to CDP-diacylglycerol, a high-energy intermediate used to produce phospholipids such as phosphatidylinositol and phosphatidylglycerol. macmillanusa.com The presence of the acyl-DHAP pathway enzymes in various organisms, including yeast and mammals, underscores its fundamental role in building the diverse array of glycerolipids and phospholipids required for membrane structure and cellular signaling. nih.govasm.org

Contribution to Plasmalogen Biosynthesis

1-Palmitoylglycerone 3-phosphate(2-) is the indispensable starting point for the biosynthesis of all ether lipids, a class that includes plasmalogens. nih.govnih.gov Plasmalogens are unique phospholipids containing a vinyl-ether bond at the sn-1 position, which are vital components of cell membranes, particularly in nervous tissue and the heart. nih.govnih.gov

The biosynthetic sequence is initiated in peroxisomes and proceeds as follows:

Formation of Acyl-DHAP: As described, DHAPAT acylates DHAP to form 1-Palmitoylglycerone 3-phosphate(2-). nih.govnih.gov

Formation of the Ether Bond: The enzyme alkylglycerone phosphate synthase (AGPS) then exchanges the acyl group at the sn-1 position of 1-Palmitoylglycerone 3-phosphate(2-) with a long-chain fatty alcohol, forming an ether linkage. researchgate.netnih.gov The product of this reaction is 1-O-alkyl-dihydroxyacetone-3-phosphate (alkyl-DHAP). researchgate.net

Reduction: The keto group of alkyl-DHAP is then reduced by acyl/alkyl DHAP reductase to form 1-O-alkyl-sn-glycerol-3-phosphate. researchgate.netnih.gov

This molecule is then transported to the endoplasmic reticulum for the final steps of plasmalogen synthesis. nih.govmed-life.ca Therefore, the initial synthesis of 1-Palmitoylglycerone 3-phosphate(2-) in the peroxisome is the committing step for the entire plasmalogen biosynthetic pathway. nih.gov

Enzyme Systems and Molecular Interactions Involving 1 Palmitoylglycerone 3 Phosphate 2

Specific Enzymes Utilizing or Producing the Compound

The production and consumption of 1-Palmitoylglycerone 3-phosphate(2-) are central to the acyl-DHAP pathway, a key route for glycerolipid synthesis that operates in parallel with the glycerol-3-phosphate pathway.

Dihydroxyacetonephosphate acyltransferase (DHAPAT) catalyzes the inaugural and committed step in the de novo biosynthesis of ether lipids. nih.govscholaris.ca This peroxisomal enzyme facilitates the esterification of dihydroxyacetone phosphate (B84403) (DHAP) at the sn-1 position by transferring a fatty acyl group from an acyl-CoA donor, such as palmitoyl-CoA. nih.govaocs.org The product of this reaction is 1-acyl-DHAP, which includes 1-Palmitoylglycerone 3-phosphate(2-). nih.gov This reaction is a critical branching point, as the resulting acyl-DHAP can be directed towards the synthesis of either ether lipids or, after reduction, can enter the pathway for triacylglycerol and non-ether phospholipid production. aocs.org The activity of DHAPAT is vital, and its deficiency is linked to severe peroxisomal disorders like rhizomelic chondrodysplasia punctata. nih.govbohrium.com

Table 1: Acyl-DHAP Acyltransferase Reaction

| Substrates | Enzyme | Products |

| Dihydroxyacetone phosphate (DHAP) | Acyl-DHAP Acyltransferase (DHAPAT) | 1-Acyl-dihydroxyacetone phosphate (1-Palmitoylglycerone 3-phosphate(2-)) |

| Acyl-CoA (e.g., Palmitoyl-CoA) | CoA |

Acylglycerone-phosphate reductase, also known as acyl/alkyl DHAP reductase, is an oxidoreductase that acts upon 1-acyl-DHAP. This enzyme catalyzes the reduction of the keto group on the glycerone backbone of 1-Palmitoylglycerone 3-phosphate(2-) to a hydroxyl group, yielding 1-palmitoyl-sn-glycerol-3-phosphate (lysophosphatidic acid or LPA). aocs.orgwikipedia.orguniprot.org This step is significant as it merges the acyl-DHAP pathway with the more common Kennedy (glycerol-3-phosphate) pathway for glycerolipid synthesis. wur.nl The resulting LPA serves as a precursor for the synthesis of phosphatidic acid and subsequently, various glycerophospholipids and triacylglycerols. aocs.org The enzyme is capable of reducing both acyl and alkyl derivatives of DHAP and is found in both peroxisomes and the endoplasmic reticulum. nih.gov

Table 2: Acylglycerone-Phosphate Reductase Reaction

| Substrate | Enzyme | Products |

| 1-Palmitoylglycerone 3-phosphate(2-) | Acylglycerone-Phosphate Reductase | 1-Palmitoyl-sn-glycerol-3-phosphate |

| NADPH | NADP+ | |

| H+ |

Alkylglycerone phosphate synthase (Alkyl-DHAP synthase) is a key peroxisomal enzyme that is responsible for the formation of the characteristic ether bond in all ether lipids, including plasmalogens. nih.govmarrvel.org This enzyme utilizes 1-acyl-DHAP (like 1-Palmitoylglycerone 3-phosphate(2-)) as a substrate. It catalyzes a unique exchange reaction where the acyl group at the sn-1 position is replaced by a long-chain fatty alcohol, resulting in the formation of 1-O-alkyl-dihydroxyacetone phosphate (alkyl-DHAP). nih.gov This reaction is the committed step for the biosynthesis of all ether glycerophospholipids. nih.gov Deficiencies in Alkyl-DHAP synthase activity are associated with the human genetic disorder rhizomelic chondrodysplasia punctata type 3. nih.gov

Table 3: Alkyl-DHAP Synthase Reaction

| Substrates | Enzyme | Products |

| 1-Palmitoylglycerone 3-phosphate(2-) | Alkyl-DHAP Synthase | 1-O-Alkyl-dihydroxyacetone phosphate |

| Long-chain fatty alcohol | Long-chain fatty acid anion |

CDP-diacylglycerol-glycerol-3-phosphate 3-phosphatidyltransferase, also known as phosphatidylglycerophosphate synthase (PGS1), is an integral membrane protein that catalyzes a committed step in the synthesis of acidic phospholipids (B1166683), specifically phosphatidylglycerol and cardiolipin. ebi.ac.ukwikipedia.org This enzyme facilitates the transfer of the phosphatidyl group from CDP-diacylglycerol to sn-glycerol 3-phosphate, forming phosphatidylglycerophosphate. wikipedia.orguniprot.org

The enzyme sn-Glycerol-3-phosphate 2-alpha-galactosyltransferase belongs to the family of glycosyltransferases. wikipedia.org It catalyzes the transfer of a galactose unit from UDP-galactose to the sn-2 position of sn-glycerol 3-phosphate. monarchinitiative.org This reaction yields 2-(alpha-D-galactosyl)-sn-glycerol 3-phosphate and UDP. wikipedia.orgmonarchinitiative.org

Based on its known substrate specificity, this enzyme does not directly utilize 1-Palmitoylglycerone 3-phosphate(2-). The substrates for this galactosyltransferase are the unacylated glycerol (B35011) backbone phosphate and an activated sugar nucleotide. wikipedia.orgmonarchinitiative.org This reaction is part of a distinct metabolic pathway and is not directly involved in the immediate processing of acyl-DHAP intermediates like 1-Palmitoylglycerone 3-phosphate(2-).

Cofactor Dependencies in Enzymatic Reactions

The catalytic activities of the enzymes involved in the metabolism of 1-Palmitoylglycerone 3-phosphate(2-) are dependent on specific cofactors that facilitate the biochemical transformations.

Acyl-DHAP Acyltransferase : The primary substrate, besides DHAP, is an activated fatty acid in the form of Acyl-CoA . Coenzyme A is thus essential for the formation of the acyl donor.

Acylglycerone-Phosphate Reductases : This enzyme requires the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate, NADPH , as a cofactor to provide the reducing equivalents for the conversion of the keto group of acyl-DHAP to a hydroxyl group. wikipedia.orguniprot.org

Alkyl-DHAP Synthase : This enzyme requires Flavin Adenine Dinucleotide (FAD) as a cofactor. nih.govnih.govorigene.com The FAD molecule is directly involved in the catalytic mechanism that facilitates the exchange of the acyl group for a fatty alcohol.

CDP-Diacylglycerol-Glycerol-3-Phosphate 3-Phosphatidyltransferase (PGS1) : While not directly acting on 1-Palmitoylglycerone 3-phosphate(2-), the activity of PGS1 has been shown to be dependent on divalent cations, specifically Mn2+ . uniprot.org

sn-Glycerol-3-Phosphate 2-Alpha-Galactosyltransferase : The direct substrate for this enzyme is UDP-galactose , which acts as the galactose donor. There is no evidence from the search results to suggest a requirement for other specific cofactors for its catalytic activity.

Table 4: Summary of Enzyme Cofactor Dependencies

| Enzyme | Cofactor/Essential Substrate |

| Acyl-DHAP Acyltransferase | Acyl-CoA |

| Acylglycerone-Phosphate Reductase | NADPH |

| Alkyl-DHAP Synthase | FAD |

| CDP-Diacylglycerol-Glycerol-3-Phosphate 3-Phosphatidyltransferase (PGS1) | Mn2+ |

| sn-Glycerol-3-Phosphate 2-Alpha-Galactosyltransferase | UDP-galactose |

Nicotinamide Adenine Dinucleotide Phosphate (NADP+/NADPH) in Reductase Activity

Nicotinamide Adenine Dinucleotide Phosphate (NADP+) and its reduced form, NADPH, are essential cofactors in a multitude of anabolic reactions, providing the necessary reducing power for the synthesis of molecules such as lipids and nucleic acids. researchgate.net In the context of 1-Palmitoylglycerone 3-phosphate(2-), this cofactor system is integral to the activity of acylglycerone-phosphate reductase (EC 1.1.1.101). wikipedia.org

This enzyme catalyzes the reduction of the keto group on 1-Palmitoylglycerone 3-phosphate(2-) (also known as palmitoylglycerone phosphate) to a hydroxyl group, yielding 1-palmitoyl-sn-glycerol 3-phosphate (a form of lysophosphatidic acid). wikipedia.orguniprot.org The reaction is critically dependent on NADPH, which serves as the electron donor.

This step is a crucial juncture in the biosynthesis of glycerophospholipids and ether lipids. wikipedia.org The availability of NADPH, primarily generated through pathways like the pentose phosphate pathway, directly influences the rate of this reductive biosynthesis, thereby linking cellular redox status to lipid metabolism. nih.gov The enzyme, systematically named 1-palmitoylglycerol-3-phosphate:NADP+ oxidoreductase, is a member of the oxidoreductase family. wikipedia.org

Protein-Lipid Interactions and Membrane Association

As a lysophosphatidic acid (LPA) containing a 16-carbon saturated acyl chain (16:0), 1-Palmitoylglycerone 3-phosphate(2-) and its reduced product, 1-palmitoyl-sn-glycerol 3-phosphate, are not merely metabolic intermediates but also bioactive molecules capable of specific and non-specific interactions with proteins and membranes. mdpi.com

Specific Protein Interactions: 1-palmitoyl-sn-glycerol 3-phosphate is a ligand for a class of G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs). mdpi.com These interactions trigger various downstream signaling cascades that influence cellular processes like proliferation, migration, and survival. mdpi.comd-nb.info The binding affinity of 1-palmitoyl (16:0) LPA to its receptor is quantifiable. For example, the dissociation constant (Kᴅ) for the interaction between 1-palmitoyl (16:0) LPA and the human LPA₁ receptor has been measured to be 1.69 ± 0.1 nM, indicating a very high-affinity interaction. nih.gov

Membrane Association and Non-Specific Interactions: The amphipathic nature of 1-Palmitoylglycerone 3-phosphate(2-), with its polar phosphate headgroup and nonpolar palmitoyl (B13399708) tail, dictates its behavior within the cellular environment. The long, saturated palmitoyl chain facilitates its insertion into the lipid bilayer of cellular membranes. researchgate.net This association is not static; the lipid can influence the physical properties of the membrane, such as fluidity and packing density. researchgate.net

The presence of lipids with palmitoyl chains within a membrane can increase the ordering of neighboring lipids and enhance van der Waals interactions, contributing to membrane stability. researchgate.netacs.org These non-specific, collective interactions with the membrane environment are crucial for the function and localization of membrane-associated proteins. nih.gov The lipid component can alter the conformation and activity of membrane proteins without binding to a specific, high-affinity site.

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 1-Palmitoylglycerone 3-phosphate(2-) | Palmitoylglycerone phosphate |

| Nicotinamide Adenine Dinucleotide Phosphate (oxidized) | NADP⁺ |

| Nicotinamide Adenine Dinucleotide Phosphate (reduced) | NADPH |

| 1-palmitoyl-sn-glycerol 3-phosphate | 1-palmitoyl lysophosphatidic acid (LPA 16:0) |

Physiological and Biological Functions of 1 Palmitoylglycerone 3 Phosphate 2

Role in Cellular Energy Homeostasis and Storage

1-Palmitoylglycerone 3-phosphate(2-) is a key intermediate in metabolic pathways and serves as an energy source for cells. foodb.ca It is situated at the crossroads of carbohydrate and lipid metabolism. nih.gov Glycerol-3-phosphate, a precursor, is a central metabolite in the glycerol-3-phosphate shuttle, which is crucial for transferring reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, thereby influencing glycolysis, lipid metabolism, and mitochondrial bioenergetics. tuni.fi

As a lysophosphatidic acid, 1-palmitoylglycerone 3-phosphate(2-) is a biosynthetic precursor to phosphatidic acid, which can then be used for the synthesis of triacylglycerols (TAGs), the primary form of energy storage in cells. foodb.canih.gov The synthesis of TAGs and other neutral lipids shares phosphatidic acid and diacylglycerol as common precursors. nih.gov

Table 1: Metabolic Pathways Involving 1-Palmitoylglycerone 3-Phosphate(2-) and Related Compounds

| Metabolic Pathway | Key Role of 1-Palmitoylglycerone 3-Phosphate(2-) or its Precursors | Associated Enzymes | Cellular Location |

| Glycerolipid Metabolism | Precursor for the synthesis of phosphatidic acid and subsequently triacylglycerols for energy storage. | Acyltransferases | Endoplasmic Reticulum |

| Glycerol-3-Phosphate Shuttle | The glycerol-3-phosphate backbone is essential for transferring reducing equivalents into the mitochondria for ATP production. tuni.fi | Glycerol-3-phosphate dehydrogenase (cytosolic and mitochondrial) | Cytosol and Mitochondria |

| Phospholipid Synthesis | Serves as a building block for the formation of more complex phospholipids (B1166683). youtube.com | Acyltransferases, Phosphatases | Endoplasmic Reticulum |

Contribution to Membrane Biogenesis and Stability

As a glycerophospholipid, 1-palmitoylglycerone 3-phosphate(2-) is a fundamental component of biological membranes and acts as a membrane stabilizer. foodb.ca The synthesis of membrane phospholipids is a critical process for cell growth and maintaining cellular integrity. youtube.comnih.gov This process largely occurs on the surface of the endoplasmic reticulum. youtube.com

1-Palmitoylglycerone 3-phosphate(2-) is an intermediate in the de novo synthesis of phospholipids. It can be acylated to form phosphatidic acid, a key precursor for the synthesis of various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI). nih.govyoutube.com These phospholipids are essential for the structure and function of cellular membranes, including the plasma membrane and organellar membranes. nih.gov

Table 2: Role of 1-Palmitoylglycerone 3-Phosphate(2-) in Phospholipid Synthesis

| Precursor | Intermediate | Product Phospholipids | Importance in Membranes |

| Glycerol-3-Phosphate | 1-Palmitoylglycerone 3-phosphate(2-) | Phosphatidic Acid | Key intermediate in phospholipid synthesis. |

| 1-Palmitoylglycerone 3-phosphate(2-) | Phosphatidic Acid | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI) | Major structural components of cellular membranes, involved in membrane fluidity and signaling. nih.gov |

Involvement in Cellular Signaling Pathways

1-Palmitoylglycerone 3-phosphate(2-) belongs to the family of lysophosphatidic acids (LPAs), which are well-established signaling molecules. nih.govnih.gov LPAs exert their effects by interacting with a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6). nih.govresearchgate.net This interaction triggers various intracellular signaling cascades that regulate a wide range of cellular responses.

Upstream and Downstream Signaling Cascades

The production of LPA, including 1-palmitoylglycerone 3-phosphate(2-), can occur through at least two distinct pathways. nih.govnih.gov In blood plasma, LPA is primarily synthesized from lysophospholipids by the action of the enzyme autotaxin (ATX). nih.govresearchgate.net Alternatively, inside cells, LPA can be produced from phosphatidic acid through the action of phospholipase A (PLA) type enzymes. nih.gov

Once LPA binds to its receptors, it can activate multiple downstream signaling pathways, including:

The Raf/MEK/ERK pathway: This cascade is involved in regulating gene expression related to cell growth and proliferation. nih.gov

Phospholipase C (PLC) pathway: This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Rho/ROCK pathway: This pathway is crucial for regulating the actin cytoskeleton, cell shape, and motility.

PI3K/Akt pathway: This cascade is a key regulator of cell survival and proliferation.

Indirect Interactions via Lysophosphatidic Acid Metabolism

The signaling functions of 1-palmitoylglycerone 3-phosphate(2-) are intricately linked to its metabolism. The enzymes responsible for its synthesis and degradation control its availability to bind to LPA receptors. researchgate.net For instance, lipid phosphate (B84403) phosphatases (LPPs) located at the plasma membrane can dephosphorylate extracellular LPA, converting it to monoacylglycerol and thereby terminating its signaling activity. researchgate.net

The metabolic pathways that produce and degrade LPA are complex and involve a variety of enzymes, as detailed in the table below. researchgate.net

Table 3: Key Enzymes in Lysophosphatidic Acid Metabolism and Signaling

| Enzyme | Function | Role in Signaling |

| Autotaxin (ATX) | Converts lysophosphatidylcholine (LPC) to LPA in the extracellular space. researchgate.net | Major producer of circulating LPA for receptor activation. researchgate.net |

| Phospholipase A1/A2 (PLA1/PLA2) | Hydrolyzes phosphatidic acid to produce LPA intracellularly. nih.gov | Generates intracellular LPA pools for signaling. |

| Glycerophosphate Acyltransferase (GPAT) | Acylates glycerol-3-phosphate to form lysophosphatidic acid. researchgate.net | Key step in the de novo synthesis of LPA. |

| Lysophosphatidic Acid Acyltransferases (LPAAT) | Acylates LPA to form phosphatidic acid. researchgate.net | Regulates LPA levels by converting it to phosphatidic acid. |

| Lipid Phosphate Phosphatases (LPPs) | Dephosphorylate LPA to monoacylglycerol. researchgate.net | Attenuates LPA signaling by degrading the ligand. researchgate.net |

Regulation of Cell Proliferation and Differentiation

Through its action on LPA receptors and subsequent activation of downstream signaling pathways, 1-palmitoylglycerone 3-phosphate(2-) is implicated in the regulation of cell proliferation and differentiation. For example, LPA signaling has been shown to be involved in brain development, wound healing, and fibrosis. nih.gov

Studies on related glycerophospholipids have demonstrated their influence on cell fate. For instance, 1,3-dioleoyl-2-palmitoylglycerol (OPO), a triglyceride containing palmitic acid, has been shown to significantly increase the number of intestinal stem cells, promoting their differentiation into various intestinal cell types and enhancing epithelial barrier integrity. nih.govresearchgate.net While this is not a direct study of 1-palmitoylglycerone 3-phosphate(2-), it highlights the potential for palmitate-containing glycerolipids to influence cell proliferation and differentiation processes. The activation of the Raf/MEK/ERK pathway by phosphate-containing molecules is also known to regulate the expression of genes involved in cell growth. nih.gov

Organismal Distribution and Comparative Biochemistry

Occurrence in Mammalian Systems

1-Palmitoylglycerone 3-phosphate(2-), also known as palmitoyl (B13399708) dihydroxyacetone phosphate (B84403), is a key intermediate metabolite found in various mammalian species. It plays a crucial role in the biosynthesis of glycerolipids and ether lipids. Its presence has been documented in Homo sapiens (humans), Rattus norvegicus (rat), Mus musculus (mouse), Bos taurus (cattle), and Canis familiaris (dog).

In these mammals, 1-palmitoylglycerone 3-phosphate is primarily synthesized in the peroxisomal matrix through the acylation of dihydroxyacetone phosphate (DHAP) by palmitoyl-CoA. reactome.org This reaction is a critical step in the initial stages of ether lipid synthesis. Subsequently, it can be converted to O-hexadecylglycerone phosphate through a reaction with hexadecanol. reactome.orgreactome.org This compound is a human metabolite. ebi.ac.ukebi.ac.uk

Table 1: Presence of 1-Palmitoylglycerone 3-phosphate(2-) and Related Pathways in Mammalian Systems

| Organism | Presence Confirmed | Key Metabolic Reactions | Cellular Location |

| Homo sapiens | Yes ebi.ac.uk | palmitoyl-CoA + DHAP => 1-palmitoylglycerone phosphate + CoASH reactome.org | Peroxisomal Matrix reactome.org |

| Rattus norvegicus | Yes | palmitoyl-CoA + DHAP => 1-palmitoylglycerone phosphate + CoASH reactome.org | Peroxisomal Matrix reactome.org |

| Mus musculus | Yes ebi.ac.uk | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. |

| Bos taurus | Yes | 1-palmitoylglycerone phosphate + hexadecanol => O-hexadecylglycerone phosphate + palmitate reactome.org | Peroxisomal Matrix reactome.org |

| Canis familiaris | Yes | palmitoyl-CoA + DHAP => 1-palmitoylglycerone phosphate + CoASH reactome.org | Peroxisomal Matrix reactome.org |

Presence in Model Organisms

The metabolic pathways involving 1-palmitoylglycerone 3-phosphate(2-) are conserved across a range of model organisms, highlighting its fundamental biological importance.

Saccharomyces cerevisiae (Baker's Yeast): In yeast, glycerol-3-phosphate, a related compound, is essential for glycerol (B35011) biosynthesis, which plays a role in responding to osmotic and oxidative stress. nih.gov The enzymes Gpp1p and Gpp2p are key glycerol 3-phosphatases in this process. nih.gov While the direct synthesis of 1-palmitoylglycerone 3-phosphate is not explicitly detailed, the foundational pathways for glycerolipid synthesis are present. researchgate.net

Caenorhabditis elegans (Nematode): In C. elegans, 1-palmitoylglycerone 3-phosphate participates in the synthesis of O-hexadecylglycerone phosphate from hexadecanol. reactome.orgreactome.org Palmitoyltransferases are also active in this organism, indicating the presence of pathways that utilize palmitoyl groups. nih.gov

Drosophila melanogaster (Fruit Fly): Similar to C. elegans, the fruit fly utilizes 1-palmitoylglycerone 3-phosphate in the metabolic reaction that produces O-hexadecylglycerone phosphate. reactome.orgreactome.org

Xenopus tropicalis (Western Clawed Frog): This amphibian model organism also demonstrates the conversion of 1-palmitoylglycerone 3-phosphate and hexadecanol into O-hexadecylglycerone phosphate and palmitate. reactome.orgreactome.org The presence of phospholipid phosphatase 3 further indicates active phospholipid metabolism in this species. uniprot.orguniprot.org

Table 2: Involvement of 1-Palmitoylglycerone 3-phosphate(2-) in Model Organisms

| Organism | Key Metabolic Reaction |

| Saccharomyces cerevisiae | Foundational glycerolipid synthesis pathways are present. researchgate.net |

| Caenorhabditis elegans | 1-palmitoylglycerone phosphate + hexadecanol => O-hexadecylglycerone phosphate + palmitate reactome.orgreactome.org |

| Drosophila melanogaster | 1-palmitoylglycerone phosphate + hexadecanol => O-hexadecylglycerone phosphate + palmitate reactome.orgreactome.org |

| Xenopus tropicalis | 1-palmitoylglycerone phosphate + hexadecanol => O-hexadecylglycerone phosphate + palmitate reactome.orgreactome.org |

Pathways in Microorganisms

1-Palmitoylglycerone 3-phosphate(2-) and its related metabolic pathways are also present in various microorganisms, where they are integral to lipid metabolism and adaptation to environmental stress.

Escherichia coli : In E. coli, the synthesis of 1-acyl-sn-glycerol-3-phosphate is a key step in phospholipid biosynthesis and is catalyzed by 1-acyl-sn-glycerol-3-phosphate acyltransferase, the product of the plsC gene. nih.gov Glycerol-3-phosphate (G3P) is a central metabolite in both glycolysis and phospholipid synthesis in E. coli. nih.gov

Pseudomonas aeruginosa : This opportunistic pathogen utilizes glycerol-3-phosphate for its central carbon metabolism and the biosynthesis of membrane and storage lipids. nih.gov Under phosphorus-limited conditions, P. aeruginosa can remodel its membrane lipids, substituting glycerophospholipids with glycolipids, a process that involves phospholipases and glycosyltransferases. whiterose.ac.uk The organism also has a palmitoyltransferase, PagP, which is involved in modifying lipid A. nih.govresearchgate.net

Archaeoglobus fulgidus : This hyperthermophilic archaeon can oxidize fatty acids and n-alkanes. nih.gov It accumulates compatible solutes like di-myo-inositol phosphate (DIP) and diglycerol phosphate (DGP) in response to heat and osmotic stress, respectively, with pathways originating from glucose-6-phosphate and involving glycerol-3-phosphate. unl.pt

Aquifex aeolicus : As a hyperthermophilic bacterium, A. aeolicus is known for its unique metabolic pathways, including those for lipopolysaccharide (LPS) formation. researchgate.net While the direct involvement of 1-palmitoylglycerone 3-phosphate is not explicitly detailed, the organism possesses the necessary enzymatic machinery for lipid biosynthesis.

Table 3: Metabolic Relevance of 1-Palmitoylglycerone 3-phosphate(2-) and Related Compounds in Microorganisms

| Organism | Key Metabolic Features |

| Escherichia coli | Central role of glycerol-3-phosphate in glycolysis and phospholipid biosynthesis. nih.govresearchgate.net |

| Pseudomonas aeruginosa | Utilization of glycerol-3-phosphate for carbon metabolism and lipid synthesis; membrane lipid remodeling under phosphorus stress. nih.govwhiterose.ac.uk |

| Archaeoglobus fulgidus | Synthesis of compatible solutes from glycerol-3-phosphate in response to environmental stress. unl.pt |

| Aquifex aeolicus | Presence of pathways for lipopolysaccharide and lipid biosynthesis. researchgate.net |

Comparative Analysis of Metabolic Pathways Across Species

The metabolic pathways involving 1-palmitoylglycerone 3-phosphate(2-) and its precursor, glycerol-3-phosphate, exhibit both conservation and divergence across different domains of life, reflecting evolutionary adaptations to diverse environments and physiological needs.

In mammals and the studied model organisms (C. elegans, D. melanogaster, X. tropicalis), a key conserved step is the synthesis of ether lipids, where 1-palmitoylglycerone 3-phosphate serves as a direct precursor. reactome.orgreactome.org This pathway is primarily located in the peroxisomes.

In microorganisms, the focus of glycerol-3-phosphate metabolism is often broader, encompassing not only lipid biosynthesis but also central energy metabolism and stress response. For instance, in E. coli and P. aeruginosa, glycerol-3-phosphate is a critical node linking glycolysis and phospholipid synthesis. nih.govnih.gov Furthermore, in organisms like P. aeruginosa and A. fulgidus, the metabolism of glycerol-3-phosphate and related lipids is intricately linked to adaptation to environmental stressors such as nutrient limitation and osmotic or heat stress. whiterose.ac.ukunl.pt

While the fundamental synthesis of the glycerophosphate backbone is conserved, the subsequent modifications and ultimate metabolic fate of these molecules can vary significantly. For example, mammals utilize these pathways for the synthesis of complex ether lipids crucial for cell membranes and signaling, whereas bacteria may employ them for membrane remodeling to survive harsh conditions. whiterose.ac.uk This highlights the evolutionary plasticity of lipid metabolic pathways, which have been adapted to suit the specific physiological requirements of different organisms.

Role in Pathophysiological Processes and Disease Models

Dysregulation in Lipid Metabolism Disorders

While direct studies on 1-Palmitoylglycerone 3-phosphate(2-) in Non-Alcoholic Fatty Liver Disease (NAFLD) are limited, its precursors and the enzymatic pathways leading to its synthesis are significantly implicated in the pathophysiology of this condition. NAFLD is characterized by the accumulation of fat in the liver, which can progress to more severe liver damage. mdpi.com The synthesis of glycerolipids, including triglycerides, begins with the acylation of a glycerol (B35011) backbone, a process in which 1-Palmitoylglycerone 3-phosphate(2-) is a key intermediate.

Research has shown that dihydroxyacetone phosphate (B84403) (DHAP), a direct precursor to 1-Palmitoylglycerone 3-phosphate(2-), is a notable predictor of hepatic fibrosis in Latino adolescents with obesity. nih.govresearchgate.net In a study involving 93 Latino adolescents with obesity, plasma levels of DHAP were significantly associated with liver fibrosis. nih.gov This suggests that an increased flux through the metabolic pathway involving DHAP and its subsequent acylation may contribute to the progression of NAFLD. nih.govresearchgate.net The combination of alanine transaminase (ALT) and DHAP levels showed a high accuracy in predicting liver fibrosis, with an area under the curve (AUC) of 0.89. nih.gov

The broader context of lipid metabolism dysregulation in NAFLD involves several key enzymes and pathways. Glycerol-3-phosphate acyltransferase 1 (GPAT1), which catalyzes a similar acylation of glycerol-3-phosphate, is considered a model-agnostic node in NAFLD. acs.org Hepatic GPAT1 expression is elevated in various NAFLD models and correlates with the severity of the liver disease. acs.org This underscores the importance of the initial acylation steps in glycerolipid synthesis in the pathogenesis of NAFLD.

Table 1: Association of DHAP with Liver Fibrosis in Adolescents with Obesity

| Biomarker(s) | Area Under the Curve (AUC) for Predicting Fibrosis |

|---|---|

| Alanine Transaminase (ALT) | 0.79 nih.gov |

| Dihydroxyacetone Phosphate (DHAP) | 0.79 nih.gov |

Systemic Sclerosis (SSc) is a complex autoimmune disease characterized by vasculopathy, inflammation, and fibrosis of the skin and internal organs. nih.govfrontiersin.org While specific research on 1-Palmitoylglycerone 3-phosphate(2-) in SSc is not available, comprehensive lipidomic and metabolomic studies of patient samples have revealed significant dysregulation of lipid metabolism. nih.govfrontiersin.orgacrabstracts.orgnih.gov These alterations point to a potential role for various lipid molecules in the pathogenesis of SSc.

Lipidomic analyses of serum from SSc patients have identified unique signatures associated with different clinical subsets of the disease. acrabstracts.org A comprehensive lipidomic analysis of sera from patients with Very Early Diagnosis of Systemic Sclerosis (VEDOSS), diffuse cutaneous SSc (dcSSc), and limited cutaneous SSc (lcSSc) revealed distinct lipid profiles. acrabstracts.org This suggests that changes in lipid metabolism may be an early event in the disease process and could potentially serve as biomarkers for disease progression.

Studies have summarized the broad changes in the lipid profiles of SSc patients, which include alterations in serum lipoproteins, fatty acids and their derivatives, and components of cellular membranes. nih.govfrontiersin.org These reviews highlight disturbances in several crucial metabolic pathways. For instance, SSc patients have been shown to have deteriorated lipoprotein profiles, which may contribute to the increased cardiovascular risk observed in this population. nih.govfrontiersin.org

Although direct evidence is lacking for 1-Palmitoylglycerone 3-phosphate(2-), the general disruption of lipid metabolism in SSc suggests that intermediates in glycerolipid synthesis could be affected. The inflammatory and fibrotic processes central to SSc are known to be influenced by lipid mediators. Therefore, it is plausible that the biosynthesis and signaling of various phospholipids (B1166683), potentially including lysophospholipids like 1-Palmitoylglycerone 3-phosphate(2-), are altered in SSc patients. Future targeted lipidomic studies may provide more specific insights into the role of this compound.

Table 2: Summary of Lipid Alterations in Systemic Sclerosis

| Lipid Category | Observed Alterations in SSc Patients | Reference |

|---|---|---|

| Serum Lipoproteins | Deteriorated profiles, potential "lipid paradox" | nih.govfrontiersin.org |

| Fatty Acids & Derivatives | Altered profiles | nih.govfrontiersin.org |

| Cellular Membrane Components | Dysregulation noted | nih.govfrontiersin.org |

Implications in Neurological Function and Disorders

The direct role of 1-Palmitoylglycerone 3-phosphate(2-) in learning and memory has not been extensively studied. However, its metabolic context, particularly its position as a precursor in the synthesis of ether lipids, suggests a potential influence on neurological functions. Ether lipids, a class of glycerophospholipids characterized by an ether bond at the sn-1 position of the glycerol backbone, are crucial for the proper functioning of the central nervous system. nih.govoup.com

The biosynthesis of ether lipids begins with the acylation of dihydroxyacetone phosphate to form acyl-dihydroxyacetone phosphate, a close structural analog of 1-Palmitoylglycerone 3-phosphate(2-). nih.govoup.com These ether lipids, especially plasmalogens, are highly enriched in the brain and are essential components of neuronal membranes and myelin sheaths. nih.govfrontiersin.org They play a role in membrane trafficking, cell signaling, and protecting against oxidative stress. nih.govoup.comnih.gov

Research has shown that plasmalogens can enhance learning and memory. frontiersin.org Studies in animal models have demonstrated that administration of plasmalogens can improve cognitive function. frontiersin.org This effect is thought to be mediated, at least in part, by the regulation of brain-derived neurotrophic factor (BDNF), a key molecule involved in synaptic plasticity and neuronal survival. frontiersin.org Given that the synthesis of these vital neurological lipids is dependent on precursors like acyl-dihydroxyacetone phosphate, a disruption in this pathway could plausibly impact cognitive processes.

Gangliosides, another class of lipids crucial for neurodevelopment, are involved in neurotransmission and the formation of neural circuits that are the basis of learning and memory. nih.gov The intricate interplay of various lipid classes in maintaining neuronal health underscores the importance of balanced lipid metabolism for cognitive function.

While a direct link between 1-Palmitoylglycerone 3-phosphate(2-) and intellectual disability has not been established, related metabolic pathways are implicated in neurodevelopmental disorders. The glycerol phosphate shuttle is a critical metabolic system that transports reducing equivalents from the cytosol to the mitochondria for oxidative phosphorylation. wikipedia.org Defects in this shuttle can impair cellular energy metabolism, which is particularly detrimental to the high-energy demands of the developing brain.

Glyceronephosphate O-acyltransferase (GNPAT), the enzyme that synthesizes acyl-dihydroxyacetone phosphate, is associated with rhizomelic chondrodysplasia punctata type 2, a peroxisomal disorder that can include severe intellectual disability. oup.com This highlights the importance of the initial steps of ether lipid biosynthesis for normal brain development. oup.com Impaired ether lipid synthesis can lead to defects in myelination and the structure of myelin. oup.com

Advanced Research Methodologies and Analytical Techniques for 1 Palmitoylglycerone 3 Phosphate 2

Spectrometric Approaches

Spectrometry provides profound insights into the molecular composition and structure of 1-Palmitoylglycerone 3-phosphate(2-).

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of 1-Palmitoylglycerone 3-phosphate(2-) due to its high sensitivity and selectivity. The method couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This is particularly crucial for distinguishing 1-Palmitoylglycerone 3-phosphate(2-) from other lipid isomers and quantifying its low concentrations in biological samples nih.gov.

In a typical LC-MS workflow, the lipid extract is first separated on a liquid chromatography column, often using reverse-phase or hydrophilic interaction liquid chromatography (HILIC). The separated molecules are then ionized, commonly by electrospray ionization (ESI), and their mass-to-charge ratio (m/z) is measured. Tandem mass spectrometry (MS/MS) further fragments the parent ion, producing a characteristic spectrum that serves as a molecular fingerprint, confirming the identity of the compound. While direct LC-MS detection of glycerol (B35011) can be challenging due to poor ionization, its derivatization to sn-glycerol-3-phosphate allows for efficient and quantitative analysis, a principle that extends to more complex glycerophospholipids nih.gov.

Table 1: Predicted LC-MS/MS Spectral Data for 1-Palmitoylglycerol 3-phosphate

| Collision Energy | Ionization Mode | Splash Key |

|---|---|---|

| 10V | Positive | splash10-08fr-2986700000-f3b30f5c39843042fd11 |

| 20V | Positive | splash10-0a4s-3942000000-0e96d3c410d5f67cbc44 |

| 40V | Positive | splash10-0a4s-6930000000-8e619c799b8a218b3a05 |

| 10V | Negative | splash10-0a4r-4190300000-bb83e3f01055cbe6102f |

| 20V | Negative | splash10-004i-9050000000-de299cedb3cf89da4492 |

| 40V | Negative | splash10-004i-9000000000-f3fc94f808e80bf00353 |

Data derived from predicted spectra. foodb.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules like 1-Palmitoylglycerone 3-phosphate(2-). It provides information about the configuration of residues, glycosidic linkages, and the position of substituents such as phosphate (B84403) groups nih.gov.

Several NMR techniques are applied to characterize phospholipids (B1166683). Phosphorus-31 NMR (³¹P NMR) is particularly valuable as it specifically detects phosphorus-containing compounds, allowing for the direct observation of the phosphate group in 1-Palmitoylglycerone 3-phosphate(2-) without interference from other lipids like triglycerides spectroscopyonline.com. Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the carbon backbone of the glycerol and the palmitoyl (B13399708) acyl chain. Two-dimensional (2D) NMR techniques can establish connectivity between atoms, confirming the exact structure and stereospecificity, such as the sn-1 position of the palmitoyl group spectroscopyonline.com.

Table 2: Application of NMR Techniques for 1-Palmitoylglycerone 3-phosphate(2-) Analysis

| NMR Technique | Information Obtained |

|---|---|

| ³¹P NMR | Quantification and qualification of the phosphate moiety, distinguishing it from other phosphorus-containing compounds. spectroscopyonline.comfoodandnutritionjournal.org |

| ¹H NMR | Provides information on the structure of the glycerol backbone and the fatty acid chain. spectroscopyonline.com |

| ¹³C NMR | Determines the lipid class and distribution of acyl groups. spectroscopyonline.com |

| 2D NMR (e.g., COSY, HSQC) | Confirms the connectivity of atoms, verifying the complete structure and positional arrangements. foodandnutritionjournal.org |

| Solid-State NMR (ssNMR) | Studies the compound in intact biological systems, providing insights into its composition and structural changes within membranes. spectroscopyonline.com |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental for isolating 1-Palmitoylglycerone 3-phosphate(2-) from complex lipid mixtures and assessing its purity.

Thin-Layer Chromatography (TLC) is a widely used, cost-effective, and simple method for the separation of lipids based on their polarity nih.govfishersci.com. In TLC, a stationary phase, typically silica gel coated on a plate, is used with a mobile phase consisting of a mixture of organic solvents nih.govrockefeller.edu. Due to the high polarity of its phosphate head group, 1-Palmitoylglycerone 3-phosphate(2-) interacts strongly with the silica gel and thus has a lower retention factor (Rf) compared to less polar lipids like triglycerides or cholesterol esters, which travel further up the plate aocs.org.

Different solvent systems can be employed to achieve optimal separation of various phospholipid classes. Visualization of the separated spots is typically achieved by spraying with reagents like phosphomolybdic acid followed by charring, or by using fluorescent dyes aocs.org. For preparative work, nondestructive visualization methods are used, and the corresponding silica area is scraped for subsequent extraction and analysis aocs.org.

Table 3: Example TLC Solvent Systems for Phospholipid Separation

| Solvent System (by volume) | Application |

|---|---|

| Chloroform-Methanol-Water (60:30:5) | General separation of simple lipids and phospholipids. aocs.org |

| Chloroform-Methanol-Acetic Acid-Water (80:9:12:2) | Used in the second dimension of 2D TLC for resolving complex plant phospholipids and glycolipids. aocs.org |

Gas Chromatography (GC) is a high-resolution technique used for separating and analyzing volatile compounds. 1-Palmitoylglycerone 3-phosphate(2-) itself is not sufficiently volatile for direct GC analysis. However, GC is an essential tool for analyzing its constituent fatty acid, palmitic acid. The compound can be hydrolyzed, and the resulting fatty acid is converted into a more volatile derivative, typically a fatty acid methyl ester (FAME). These FAMEs are then analyzed by GC, often coupled with a mass spectrometer (GC-MS), to determine the fatty acid profile of the original lipid mixture.

Furthermore, the glycerol backbone can also be analyzed by GC after appropriate derivatization. For the intact molecule, derivatization is necessary to reduce its polarity and increase volatility. A common method is silylation, which converts the hydroxyl and phosphate groups into trimethylsilyl (TMS) ethers/esters. The predicted GC-MS spectrum for the TMS-derivatized form of 1-palmitoylglycerol 3-phosphate provides a reference for its identification foodb.ca.

Table 4: Predicted GC-MS Data for Derivatized 1-Palmitoylglycerol 3-phosphate

| Derivative | Ionization Energy | Ionization Mode | Splash Key |

|---|---|---|---|

| 1 TMS | 70eV | Positive | splash10-02n9-5940100000-a5ca92d33fddeb085287 |

Data derived from predicted spectra. foodb.ca

Isotopic Labeling and Fluxomics for Metabolic Pathway Elucidation

Isotopic labeling, combined with metabolic flux analysis (MFA or fluxomics), is a dynamic approach to trace the movement of atoms through metabolic pathways, providing quantitative measurements of reaction rates (fluxes) researchgate.netresearchgate.net. This methodology is crucial for elucidating the synthesis and turnover of 1-Palmitoylglycerone 3-phosphate(2-) in vivo.

In a typical experiment, cells or organisms are supplied with a substrate labeled with a stable isotope, such as ¹³C-labeled glucose or ¹³C-labeled palmitic acid. The labeled atoms are incorporated into downstream metabolites, including 1-Palmitoylglycerone 3-phosphate(2-). By using LC-MS or NMR to measure the isotopic enrichment and distribution (isotopologue distribution) in the target molecule and its precursors over time, researchers can construct a metabolic model to calculate the rates of the enzymatic reactions involved in its formation and consumption nih.govarxiv.org. This technique can reveal the relative contributions of different synthesis pathways and how these pathways are altered under various physiological or pathological conditions researchgate.net. Isotope labels are frequently used to track metabolites through complex biochemical pathways and to understand enzyme-catalyzed reactions nih.gov.

Table 5: Example of a Hypothetical Isotopic Labeling Experiment

| Isotopic Tracer | Metabolic Pathway Traced | Analytical Technique | Information Gained |

|---|---|---|---|

| [U-¹³C₁₆]Palmitic Acid | Incorporation of fatty acid into the sn-1 position. | LC-MS/MS | Rate of de novo synthesis of 1-Palmitoylglycerone 3-phosphate(2-) via acylation of glycerol-3-phosphate. |

| [U-¹³C₃]Glycerol | Formation of the glycerol backbone. | LC-MS/MS | Flux through pathways providing the glycerol-3-phosphate backbone (e.g., from glycolysis or glycerol phosphorylation). |

Enzymatic Assays for Activity and Kinetic Studies

The study of 1-Palmitoylglycerone 3-phosphate(2-), also known as 1-palmitoyl-sn-glycerol 3-phosphate, necessitates robust enzymatic assays to characterize the activity and kinetics of enzymes that synthesize or metabolize this key lipid intermediate. The primary enzymes of interest are glycerol-3-phosphate acyltransferases (GPATs), which catalyze its formation from glycerol-3-phosphate and palmitoyl-CoA, and 1-acyl-sn-glycerol-3-phosphate acyltransferases (AGPATs), which acylate it to form phosphatidic acid. mdpi.commdpi.comnih.gov

Kinetic studies of these enzymes involve measuring reaction rates under varying substrate concentrations to determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax). Assays can be broadly categorized as continuous or discontinuous.

Continuous assays monitor the reaction in real-time. A common approach is the continuous spectrophotometric assay, which couples the production of a reaction product to a change in absorbance. nih.govnih.gov For acyltransferase reactions that release Coenzyme A (CoA), the free thiol group of CoA can be detected using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that absorbs light at 412 nm. mdpi.com Another method involves coupling the reaction to other enzymes that lead to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. nih.gov

Discontinuous assays , or endpoint assays, measure the product concentration after stopping the reaction at a specific time point. These methods are essential when a continuous signal is not feasible. A prevalent technique involves using radiolabeled substrates, such as [¹⁴C]glycerol-3-phosphate or [³H]glycerol-3-phosphate. nih.govnih.gov After the enzymatic reaction, lipids are extracted and separated using thin-layer chromatography (TLC). The spots corresponding to the radiolabeled product, lysophosphatidic acid (LPA), are then quantified using scintillation counting or autoradiography. nih.govnih.gov

Modern analytical techniques have significantly enhanced the sensitivity and specificity of these assays. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), allows for the precise identification and quantification of different molecular species of LPA, including 1-palmitoylglycerone 3-phosphate. nih.gov Hydrophilic interaction liquid chromatography (HILIC) has proven effective in separating LPA and phosphatidic acid from other major lipid classes that could interfere with detection. nih.gov

Below is a table summarizing various enzymatic assay methodologies.

| Assay Type | Principle | Detection Method | Advantages | Disadvantages |

|---|---|---|---|---|

| Continuous Spectrophotometric | Couples reaction product (e.g., CoA-SH) to a chromogenic reaction (e.g., with DTNB) or NADH oxidation. mdpi.comnih.gov | UV-Vis Spectrophotometry | Real-time monitoring, high-throughput capability. nih.gov | Potential for interference from other sample components. |

| Discontinuous Radiometric | Uses radiolabeled substrate (e.g., [¹⁴C]G3P); product is separated and quantified. nih.gov | Thin-Layer Chromatography (TLC) followed by scintillation counting or autoradiography. | High sensitivity, direct measurement of product formation. | Requires handling of radioactive materials, lower throughput. |

| LC-MS/MS Based | Separates lipid products by liquid chromatography and quantifies them by mass spectrometry. nih.gov | Mass Spectrometry | High specificity and sensitivity, can quantify individual molecular species. nih.gov | Requires specialized equipment, complex sample preparation. |

| Fluorescence-Based | Uses a fluorescently labeled substrate or a reporter molecule that fluoresces upon enzymatic activity. | Fluorometry | High sensitivity. | Requires synthesis of fluorescent probes. |

Computational and Bioinformatic Approaches

Computational and bioinformatic methodologies are indispensable for integrating diverse datasets and providing a systems-level understanding of the role of 1-palmitoylglycerone 3-phosphate(2-) in cellular metabolism. nih.gov These in silico approaches complement experimental work by enabling the prediction of metabolic fluxes, the identification of regulatory networks, and the exploration of enzyme structure-function relationships.

Metabolic Pathway Reconstruction and Modeling

Metabolic pathway reconstruction is the process of defining the complete set of metabolic reactions in an organism, which serves as the foundation for quantitative modeling. The biosynthesis of glycerophospholipids, where 1-palmitoylglycerone 3-phosphate is a central intermediate, is a well-conserved pathway. nih.govreactome.org Reconstruction involves identifying the enzymes responsible for each step—such as GPAT and AGPAT—and the genes that encode them. researchgate.netresearchgate.net

Once a network is reconstructed, mathematical models can be developed to simulate the dynamic behavior of the pathway. nih.gov These models often take the form of ordinary differential equations (ODEs) that describe the concentration changes of metabolites over time based on detailed enzyme kinetics. nih.gov Such models can predict how perturbations, like changes in nutrient availability or genetic mutations, affect the levels of 1-palmitoylglycerone 3-phosphate and its downstream products.

Agent-based modeling is another approach that has been applied to the complexity of lipid metabolism. nih.govfrontiersin.org This method treats individual lipid molecules as objects that are modified by enzymatic reactions, allowing for the simulation of the combinatorial complexity arising from different fatty acid chains. This is particularly relevant for understanding how the specific 1-palmitoyl species of lysophosphatidic acid is channeled into different classes of phospholipids.

The key steps in the de novo synthesis pathway involving 1-palmitoylglycerone 3-phosphate are outlined in the table below.

| Step | Substrate(s) | Enzyme | Product | Cellular Location |

|---|---|---|---|---|

| 1 | Glycerol-3-phosphate, Palmitoyl-CoA | Glycerol-3-phosphate acyltransferase (GPAT) mdpi.comresearchgate.net | 1-Palmitoyl-sn-glycerol 3-phosphate | Endoplasmic Reticulum, Mitochondria nih.gov |

| 2 | 1-Palmitoyl-sn-glycerol 3-phosphate, Acyl-CoA | 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT) nih.govnih.gov | Phosphatidic acid | Endoplasmic Reticulum uniprot.org |

| 3 | Phosphatidic acid | Phosphatidic acid phosphatase (PAP / Lipin) wikipedia.orgmetwarebio.com | Diacylglycerol (DAG) | Endoplasmic Reticulum |

| 4 | Diacylglycerol, Acyl-CoA | Diacylglycerol acyltransferase (DGAT) | Triacylglycerol (TAG) | Endoplasmic Reticulum |

Database Interrogation and Data Integration

A wealth of information relevant to 1-palmitoylglycerone 3-phosphate is distributed across numerous biological databases. Interrogating these resources is a critical step in building comprehensive models of its metabolism and function. Systems biology approaches rely on the integration of data from genomics, transcriptomics, proteomics, and lipidomics to understand the holistic regulation of lipid metabolism. nih.govresearchgate.netchalmers.se

Lipid-specific databases such as LIPID MAPS and SwissLipids provide detailed structural and classification information, as well as curated data on metabolic pathways. creative-proteomics.comcreative-proteomics.com General metabolic pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome offer graphical maps of metabolic networks, allowing researchers to visualize the position of 1-palmitoylglycerone 3-phosphate within the broader context of cellular metabolism. reactome.orggenome.jpgenome.jpreadthedocs.io Protein-centric databases like UniProt provide extensive information on the enzymes involved, including their sequences, structures, and kinetic properties. uniprot.orguniprot.org

Data integration involves combining these different 'omics' datasets to uncover correlations and causal relationships. For instance, transcriptomic data showing increased expression of GPAT and AGPAT genes under certain conditions can be correlated with lipidomic data showing a corresponding increase in phosphatidic acid synthesis. frontiersin.org Tools like LipidLibrarian are being developed to facilitate combined searches across multiple lipid databases, streamlining the process of data aggregation. sciety.orgbiorxiv.org This integrated approach is crucial for building predictive models and generating new, testable hypotheses about the roles of specific lipids in health and disease. nih.gov

The table below lists key databases and the type of information they provide for the study of 1-palmitoylglycerone 3-phosphate(2-).

| Database | Type of Information | Relevance to 1-Palmitoylglycerone 3-phosphate(2-) |

|---|---|---|

| LIPID MAPS | Lipid classification, structure, mass spectrometry data, pathways. creative-proteomics.commetwarebio.com | Provides a unique identifier (e.g., LMGP10050006), detailed structural information, and pathway context. genome.jp |

| KEGG | Metabolic pathway maps, enzyme information, genomic data. genome.jpreadthedocs.io | Visualizes its role in glycerophospholipid metabolism (map00564) and links to specific enzymes (e.g., EC 2.3.1.15). |

| Reactome | Curated biological pathways and reactions. reactome.org | Details the specific reaction steps in which it is a substrate or product within the context of human metabolism. |

| UniProt | Protein sequence, function, and kinetic data. uniprot.orguniprot.org | Provides comprehensive information on GPAT and AGPAT enzymes that metabolize the compound. |

| PubChem / ChEBI | Chemical compound information, structures, properties, biological activities. ebi.ac.uk | Offers detailed chemical data, synonyms, and cross-references to literature and other databases. |

Emerging Research Areas and Future Perspectives

Elucidation of Regulatory Networks Controlling 1-Palmitoylglycerone 3-Phosphate(2-) Homeostasis

The cellular concentration of 1-Palmitoylglycerone 3-phosphate(2-) is tightly regulated by a complex network of enzymes that govern its synthesis and degradation, ensuring its availability for both structural and signaling purposes. nih.gov Maintaining the balance, or homeostasis, of this lipid is crucial, as dysregulation is implicated in numerous diseases.

Key to this regulation is the de novo synthesis of phosphatidic acid (PA), the precursor to many phospholipids (B1166683). nih.gov This process begins with the acylation of glycerol-3-phosphate, a reaction catalyzed by glycerol-3-phosphate acyltransferase (GPAT). The resulting molecule, lysophosphatidic acid (LPA), which includes the 1-palmitoyl species, is then further acylated by lysophosphatidic acid acyltransferase (LPAAT) to form PA. researchgate.net

Alternatively, LPA can be produced in the extracellular space, primarily through the action of the enzyme autotaxin (ATX), a secreted lysophospholipase D that hydrolyzes lysophosphatidylcholine (LPC). nih.gov Other enzymes, such as phospholipase A1 (PLA1) and A2 (PLA2), also contribute to LPA production by acting on phosphatidic acid. mdpi.com The degradation of LPA is managed by a family of enzymes known as lipid phosphate (B84403) phosphatases (LPPs), which dephosphorylate LPA to monoacylglycerol, thus terminating its signaling activity. epa.gov

The intricate interplay of these enzymatic pathways is a subject of intense research. Understanding how these networks are controlled spatiotemporally will provide deeper insights into the physiological and pathological roles of 1-Palmitoylglycerone 3-phosphate(2-).

Table 1: Key Enzymes in 1-Palmitoylglycerone 3-phosphate(2-) Homeostasis

| Enzyme Family | Specific Enzyme Examples | Role in Homeostasis |

| Glycerol-3-phosphate Acyltransferase | GPAT | Synthesis (de novo pathway) |

| Lysophosphatidic Acid Acyltransferase | LPAAT-α, LPAAT-β | Synthesis (de novo pathway) |

| Lysophospholipase D | Autotaxin (ATX/ENPP2) | Extracellular Synthesis |

| Phospholipase A | PLA1, PLA2 | Synthesis |

| Lipid Phosphate Phosphatase | LPP1, LPP3 | Degradation |

Structural Biology of Enzymes Interacting with 1-Palmitoylglycerone 3-Phosphate(2-)

A deep understanding of the three-dimensional structures of enzymes that bind to and process 1-Palmitoylglycerone 3-phosphate(2-) is paramount for designing targeted therapeutic interventions. Recent advances in structural biology, particularly X-ray crystallography, have provided atomic-level insights into these molecular machines.

Autotaxin (ATX): The crystal structure of autotaxin, both alone and in complex with LPA, has been resolved. nih.gov These structures reveal a multidomain architecture that creates a lipid-binding pocket capable of accommodating LPA molecules with varying acyl chain lengths. nih.gov A distinct hydrophobic channel is thought to be the route through which the newly synthesized LPA is delivered from the active site to its cognate G protein-coupled receptors (GPCRs). nih.gov

LPA Receptors: The structures of several LPA receptors, including LPA1 and LPA6, have been determined. mdpi.commdpi.com LPA1, a member of the endothelial differentiation gene (EDG) family of receptors, features a canonical seven-transmembrane α-helical bundle. mdpi.commdpi.com Structural analyses suggest that the ligand gains access to the binding pocket from the extracellular space. mdpi.com In contrast, LPA6, which belongs to the P2Y family of receptors, appears to bind LPA that enters laterally from within the plane of the cell membrane. mdpi.com This difference in ligand entry highlights the diverse mechanisms through which LPA signaling can be initiated.

Lysophosphatidic Acid Acyltransferases (LPAATs): While the crystal structure of a mammalian LPAAT is yet to be determined, the structure of a bacterial homolog, PlsC from Thermotoga maritima, has offered valuable insights. foodb.ca Based on this structure, it is proposed that highly conserved residues are positioned to bind the phosphate group of LPA. foodb.ca Humans have two well-characterized LPAAT isoforms, LPAAT-α and LPAAT-β, which catalyze the conversion of LPA to phosphatidic acid. nih.gov

Development of Advanced Analytical Techniques for Isomer-Specific Detection

The term "1-Palmitoylglycerone 3-phosphate(2-)" specifies the sn-1 isomer, where the palmitoyl (B13399708) chain is attached to the first carbon of the glycerol (B35011) backbone. However, the sn-2 isomer also exists, and distinguishing between these regioisomers is a significant analytical challenge. The development of sophisticated analytical methods is crucial for understanding the distinct biological roles of each isomer.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of LPA species. nih.gov This technique involves several key steps:

Sample Preparation: Efficient extraction of LPA from complex biological matrices like plasma or saliva is critical. Liquid-liquid extraction methods, often using acidified butanol, have been shown to yield high recovery rates. nih.govsemanticscholar.org

Chromatographic Separation: Reversed-phase liquid chromatography, typically using C8 or C18 columns, is employed to separate different LPA species based on the length and saturation of their fatty acid chains. nih.gov Importantly, these methods can also separate the sn-1 and sn-2 isomers, which elute at different times. oup.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used for detection. This is operated in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition. For 16:0 LPA, the transition from the parent ion (m/z 409.0) to a characteristic product ion (m/z 152.8) is often used for quantification. nih.gov

Other emerging techniques include ion mobility mass spectrometry (IM-MS), which separates ions based on their size and shape, offering an additional dimension of separation for isomers. nih.gov Furthermore, on-tissue derivatization techniques are being explored to differentiate endogenous LPA from that produced artificially during the analysis process. nih.gov

Table 2: LC-MS/MS Parameters for 1-Palmitoylglycerone 3-phosphate(2-) Analysis

| Parameter | Typical Value/Method | Reference |

| Extraction Method | Acidified 1-butanol liquid-liquid extraction | nih.gov |

| LC Column | Reversed-phase C8 or C18 | nih.gov |

| Mobile Phases | Methanol/water with formic acid and ammonium formate | nih.gov |

| MS Detection Mode | Negative ion electrospray ionization (ESI) | nih.gov |

| MRM Transition (16:0 LPA) | 409.0 -> 152.8 m/z | nih.gov |

| Internal Standard | 17:0 LPA or ¹³C-labeled 16:0 LPA | nih.govsemanticscholar.org |

Exploration of Novel Biological Roles and Signaling Functions

While the roles of 1-Palmitoylglycerone 3-phosphate(2-) in cell proliferation, migration, and survival are well-documented, researchers are continually uncovering novel functions for this pleiotropic lipid mediator in a variety of physiological and pathological contexts.

Fibrotic Diseases: There is mounting evidence for the involvement of the LPA signaling axis in the pathogenesis of fibrosis in various organs. In idiopathic pulmonary fibrosis (IPF), elevated levels of several LPA species, including 16:0 LPA, have been found in patients and are associated with a greater decline in lung function. nih.gov The LPA-LPA1 receptor axis is thought to be critically involved by promoting fibroblast accumulation and vascular leakage. oup.com Similarly, in liver fibrosis, the total concentration of LPA, and specifically 16:0-LPA, has been shown to be positively associated with the severity of fibrosis. researchgate.netnih.gov

Cancer Progression: The LPA pathway is increasingly recognized as a key player in cancer. aacrjournals.org Glycerol-3-phosphate acyltransferase (GPAM), an enzyme that produces LPA, has been linked to poor survival in ovarian cancer. aacrjournals.org Studies have shown that silencing GPAM reduces intracellular levels of 16:0 LPA and 18:1 LPA, leading to decreased cancer cell migration and reduced tumor growth. aacrjournals.org Furthermore, in the adipose-rich microenvironment of metastatic tumors, cancer cells can utilize glucose to synthesize glycerol-3-phosphate, a precursor for LPA and other glycerophospholipids, thereby promoting metastasis. nih.gov

Diabetic Nephropathy: The LPA-LPA receptor axis is emerging as a potential contributor to the pathogenesis of diabetic kidney disease. mdpi.com LPA can induce pathological changes in kidney cells by activating complex signaling pathways that lead to the generation of reactive oxygen species, inflammation, and fibrosis. mdpi.com

Neuroinflammation and Neurodegeneration: LPA signaling is also being investigated for its role in the central nervous system. nih.gov Dysregulation of the LPA axis has been implicated in neuroinflammatory processes and may contribute to the pathology of neurodegenerative diseases. nih.govmdpi.com

The continued exploration of these novel roles will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.

Q & A

Q. What controls are essential for functional studies of 1-Palmitoylglycerone 3-phosphate(2-) in membrane models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.